molecular formula C12H21ClO B3044325 11-Dodecenoyl chloride CAS No. 84465-81-6

11-Dodecenoyl chloride

Cat. No.: B3044325
CAS No.: 84465-81-6
M. Wt: 216.75 g/mol
InChI Key: PQKXXDHGANJVSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dodec-11-enoyl chloride can be synthesized by the reaction of undecylenic acid with thionyl chloride in the presence of a solvent. The purification of the product involves distillation and/or recrystallization.


Molecular Structure Analysis

The molecular formula of Dodec-11-enoyl chloride is C12H21ClO. It contains a total of 34 bonds, including 13 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 acyl halogenide .

Scientific Research Applications

Photocyclization Studies

In a study on the photochemical behavior of bicyclo[6.3.1]dodec-1(11)-en-10-one, it was found that this compound undergoes photocyclization to give mainly tricyclote[6.3.1.0.]dodecan-10-one, demonstrating its potential in photochemical applications and organic synthesis (Gioia et al., 1977).

Chemical Synthesis

Research on macrocyclic musk compounds revealed that undec-10-enoyl chloride, a similar compound, condenses with enamines followed by ring cleavage, yielding keto-enoic acids. This process is significant for the synthesis of various organic compounds, including dioic and ω-hydroxy acids (Nair et al., 1963).

Biotechnological Applications

A study demonstrated the biotechnological production and sensory evaluation of ω1-unsaturated aldehydes, where lipid extracts of the fungus Flammulina velutipes contained various fatty acids including dodec-11-enoic acid. This study highlights the application of biotechnological methods in transforming fatty acids into aldehydes, which has implications in flavor and fragrance industries (Hammer et al., 2020).

Organic Chemistry and Drug Synthesis

The expedient synthesis of (R)-Patulolide A was formulated from 10-undecenoic acid, leading to dodec-11-en-2-ol. This synthesis process is crucial in the field of organic chemistry and the development of pharmaceuticals (Sharma et al., 1996).

Surfactant Studies

In a study on critical micelle concentrations of surfactants, the behavior of various compounds including dodecyl trimethyl ammonium chloride was analyzed. This research is relevant in understanding surfactant properties, important in fields like materials science and chemical engineering (Shoji et al., 1976).

Carbonylative Carbotricyclization

A study on silicon-initiated carbonylative carbotricyclization of enediynes catalyzed by rhodium complexes included the reaction of dodec-11-ene-1,6-diynes. This research has implications in the synthesis of complex organic molecules and the development of novel reaction mechanisms (Bennacer et al., 2005).

Properties

IUPAC Name

dodec-11-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXXDHGANJVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557521
Record name Dodec-11-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84465-81-6
Record name Dodec-11-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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